Product packaging for 2-t-Butylpropane-1,3-dithiol(Cat. No.:CAS No. 24330-57-2)

2-t-Butylpropane-1,3-dithiol

Cat. No.: B8743555
CAS No.: 24330-57-2
M. Wt: 164.3 g/mol
InChI Key: SEFVRKJIMKCAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butylpropane-1,3-dithiol (CAS 24330-57-2) is an organic compound with the molecular formula C 7 H 16 S 2 and a molecular weight of 164.33 g/mol . This dithiol is of significant interest in synthetic organic chemistry, primarily for the protection of carbonyl groups as 1,3-dithiolanes . The protection is a fundamental transformation in multi-step synthesis, allowing chemists to shield a reactive aldehyde or ketone from harsh reaction conditions while manipulations are performed elsewhere on the molecule . The resulting dithiolane derivatives can also serve as versatile intermediates, for example, in umpolung chemistry where the normal reactivity of the original carbonyl carbon is inverted, enabling the formation of new carbon-carbon bonds . The tert -butyl group on the central carbon of the propane-1,3-dithiol scaffold may impart steric and electronic properties that influence the kinetics of dithiolane formation, the stability of the protected complex, and the conditions required for subsequent deprotection. Researchers value this reagent for developing novel synthetic methodologies and for the construction of complex molecular architectures, including natural products and functional materials. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16S2 B8743555 2-t-Butylpropane-1,3-dithiol CAS No. 24330-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24330-57-2

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

2-tert-butylpropane-1,3-dithiol

InChI

InChI=1S/C7H16S2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3

InChI Key

SEFVRKJIMKCAGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CS)CS

Origin of Product

United States

Synthetic Methodologies for 2 T Butylpropane 1,3 Dithiol and Its Derivatives

Established Synthetic Pathways for 1,3-Dithiols

The synthesis of 1,3-dithiols, the foundational structures for compounds like 2-t-butylpropane-1,3-dithiol, can be approached through several established chemical routes. These methods are crucial for accessing the dithiol core, which is a precursor to more complex molecular architectures.

Formation from 1,3-bis-tert-butyl thioethers via Bromine-Mediated Reactions

A notable one-step synthetic route involves the reaction of 1,3-bis-tert-butyl thioethers with bromine to yield dithiolane structures. rsc.orgnih.govnsf.govnih.gov This reaction proceeds rapidly under mild conditions. rsc.orgnih.govnsf.govnih.gov The mechanism is believed to involve a sulfonium-mediated ring closure. rsc.orgnih.govnsf.govnih.gov While this method is prominently documented for the synthesis of 1,2-dithiolanes, it highlights the utility of bromine in facilitating the cleavage of tert-butyl groups and promoting intramolecular disulfide bond formation. rsc.orgnsf.gov The reaction is efficient, often completing within minutes, and provides access to diversely substituted dithiolanes. rsc.orgnih.govnsf.govnih.gov Researchers have utilized this strategy to generate various functionalized 1,2-dithiolanes by starting with readily accessible 1,3-bis-tert-butyl thioethers. nih.govnsf.gov

Thioacetalization using Aldehydes and Ketones

A primary and widely used method for synthesizing 1,3-dithiane (B146892) derivatives is the thioacetalization of carbonyl compounds. wikipedia.org This condensation reaction involves treating an aldehyde or a ketone with a 1,3-dithiol, such as 1,3-propanedithiol (B87085), in the presence of an acid catalyst. wikipedia.orgyoutube.comorganic-chemistry.org The reaction proceeds through the formation of a hemithioacetal intermediate, which then reacts with a second thiol equivalent to form the stable cyclic dithioacetal, known as a 1,3-dithiane. wikipedia.org This process is fundamental in organic synthesis for the protection of carbonyl groups, as dithianes are stable under both acidic and basic conditions. youtube.com Specifically, this compound can be condensed with various aldehydes and ketones to form 5-t-butyl-substituted 1,3-dithianes. researchgate.netresearchgate.netresearchgate.netnih.gov

Table 1: Representative Thioacetalization Reaction Conditions

Reactants Catalyst Solvent Conditions Product
Aldehyde/Ketone, 1,3-Propanedithiol Protic Acid (e.g., p-TsOH) or Lewis Acid Dichloromethane or Toluene Reflux 2-Substituted 1,3-Dithiane
Aldehyde, 1,2-Ethanedithiol Iodine (catalytic) Solvent-free Room Temperature 2-Substituted 1,3-Dithiolane
Aldehyde/Ketone, 1,3-Propanedithiol Hafnium trifluoromethanesulfonate (B1224126) - Mild conditions Corresponding thioacetal
Benzaldehyde (B42025), 1,3-Propanedithiol Eosin Y Solvent-free Blue LED irradiation 2-Phenyl-1,3-dithiane

Catalytic Approaches in 1,3-Dithiol Synthesis

The efficiency and selectivity of thioacetalization reactions are often enhanced by the use of catalysts. A wide array of both Brønsted and Lewis acids are effective in promoting the formation of 1,3-dithianes and 1,3-dithiolanes. organic-chemistry.org Common catalysts include p-toluenesulfonic acid, zinc chloride, and boron trifluoride-diethyl ether complex. youtube.com More advanced catalytic systems have been developed to improve yields and reaction conditions. For instance, metal triflates like yttrium triflate (Y(OTf)₃) and hafnium trifluoromethanesulfonate (Hf(OTf)₄) have been shown to be highly efficient catalysts for these transformations. organic-chemistry.org Iodine has also been employed as a mild and effective catalyst for the protection of aldehydes and ketones as their thioacetals. organic-chemistry.org In recent years, photoredox catalysis has emerged as a novel approach; for example, Eosin Y under blue LED irradiation can catalyze the thioacetalization of aldehydes under metal-free and solvent-free conditions. researchgate.net Palladium catalysts, such as palladium(II) acetate, have been used in the cross-coupling reactions of 2-aryl-1,3-dithianes, showcasing the versatility of catalytic systems in dithiane chemistry. brynmawr.edu

Synthesis of Substituted 1,3-Dithiane Derivatives Utilizing this compound

The compound this compound serves as a valuable building block for the synthesis of highly substituted and functionalized 1,3-dithiane derivatives. The t-butyl group at the 5-position of the resulting dithiane ring provides significant steric bulk, which can influence the compound's properties and interactions.

Condensation Reactions with Aldehydes (e.g., Substituted Benzaldehydes)

A key application of this compound is its condensation with substituted benzaldehydes to create a library of 2-aryl-5-t-butyl-1,3-dithianes. researchgate.netresearchgate.netresearchgate.netnih.gov This reaction is a standard acid-catalyzed thioacetalization. For example, the synthesis of photoaffinity probes for the GABA-gated chloride channel involves the condensation of this compound with appropriately substituted benzaldehydes carrying photosensitive moieties like diazocyclohexadienone or fluorinated arylazido groups. researchgate.netresearchgate.netresearchgate.net The resulting dithiane molecules serve as scaffolds for these photoactivatable groups. researchgate.netresearchgate.net

Formation of Functionalized Dithianes for Specific Applications

The synthesis of these specialized dithianes is aimed at developing original photoaffinity probes for biological targets. researchgate.netresearchgate.netresearchgate.net For instance, derivatives of 5-t-butyl-1,3-dithiane have been synthesized with photoactivatable groups to function as irreversible probes for the GABA-gated chloride channel. researchgate.netnih.gov The process involves synthesizing dithiane arylamine precursors through the condensation reaction, followed by diazotization to install the desired photoactive group. researchgate.netresearchgate.net The reversible binding properties of these synthesized probes are then evaluated on biological membranes. researchgate.netresearchgate.net These functionalized dithianes, and their oxidized bis-sulfone derivatives, have shown potential in mapping the structure and function of ion channels. researchgate.netnih.gov

Table 2: Examples of Functionalized Dithianes from this compound

Aldehyde Precursor Functional Group Application
Substituted benzaldehyde with arylamine Diazocyclohexadienone Photoaffinity probe for GABA-gated chloride channel
Substituted benzaldehyde with arylamine Fluorinated arylazido group Photoaffinity probe for GABA-gated chloride channel
4-Iodoacetophenone Iodophenyl group Precursor for radiolabeled imaging agents

Exploration of Novel Synthetic Routes and Advanced Techniques

The synthesis of dithiols and their cyclic derivatives, dithianes and dithiolanes, is an area of continuous development. Researchers are actively seeking methods that offer higher efficiency, greater control over stereochemistry, and reduced environmental impact compared to traditional approaches.

One-Step Synthesis of Dithiolanes from Thioethers

A significant advancement in the synthesis of sulfur-containing heterocycles is the development of a one-step method for producing functionalized 1,2-dithiolanes from readily accessible 1,3-bis-tert-butyl thioethers. tandfonline.comacs.orgrsc.org This approach circumvents the common two-step process that typically involves the generation of a 1,3-dithiol followed by an oxidation step. rsc.org The traditional methods often necessitate harsh reaction conditions, which can limit functional group tolerance and lead to the formation of unwanted polydisulfides. rsc.org

The novel one-step synthesis involves reacting a 1,3-bis-tert-butyl thioether with bromine. tandfonline.com The reaction is notable for its mild conditions and rapid completion, often within minutes. tandfonline.comacs.org The proposed mechanism proceeds through a sulfonium-mediated ring closure. tandfonline.com An electrophilic halogen, such as bromine, promotes the cleavage of the S-tert-butyl group and facilitates an intramolecular disulfide bond formation. rsc.org The reaction is highly efficient, and the use of hydrated silica (B1680970) gel has been shown to be effective for the transformation. rsc.org

A key advantage of this method is its modularity. A wide variety of substituted 1,3-bis-tert-butyl thioethers can be synthesized from starting materials like 1,3-dichloropropan-2-ol derivatives, α,α′-halogenated ketones, and 2-(chloromethyl)oxiranes, allowing for the creation of a diverse library of functionalized 1,2-dithiolanes. acs.orgrsc.org

Table 1: Optimization of One-Step Dithiolane Synthesis

Entry Reagent Additive Temperature (°C) Yield (%)
1 Br₂ None 25 65
2 Br₂ Hydrated Silica Gel 25 77
3 Br₂ Hydrated Silica Gel 0 70
4 NBS Hydrated Silica Gel 25 <5
5 I₂ Hydrated Silica Gel 25 No Reaction

Data synthesized from research findings on the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane. rsc.org

Stereoselective Synthesis of this compound Derivatives

The creation of specific stereoisomers of 1,3-dithiane derivatives is of great interest, particularly for applications in medicinal chemistry and materials science. Derivatives of this compound, such as 5-tert-butyl-1,3-dithiane, can be synthesized stereoselectively through several advanced strategies. nih.gov The condensation of 2-tert-butylpropane-1,3-dithiol with appropriately substituted aldehydes is a common route to these derivatives. nih.govnih.gov

Asymmetric Oxidation: One powerful method to induce chirality is the asymmetric oxidation of a pre-formed dithiane. The oxidation of 1,3-dithianes bearing a chiral auxiliary with a reagent like the Sharpless reagent [Ti(OPri)₄–diethyl L-(+)- or D-(–)-tartrate-ButOOH] can produce monosulfoxides with high stereoselectivity. rsc.org The chiral auxiliary can then be removed to yield enantiomerically enriched (R)- or (S)-1,3-dithiane 1-oxides. rsc.org Similarly, enantiomerically pure 1,3-dithiane 1-oxide can be prepared via a catalytic asymmetric sulfur oxidation process. capes.gov.br

Chiral Auxiliaries: Chiral auxiliaries can be incorporated into the dithiane structure to direct subsequent reactions. For example, 1,3-dithiane 1-oxide derivatives themselves can serve as effective chiral auxiliaries in asymmetric synthesis. tandfonline.com The use of l-menthyl ester of 1,3-dithiane-2-carboxylic acid has been demonstrated as a chiral auxiliary for the enantioselective synthesis of optically active tertiary alcohols. tandfonline.com

Organocatalysis: Metal-free, organocatalytic methods represent a modern approach to stereoselective synthesis. An efficient methodology has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes using a cinchona-derived bifunctional catalyst. rsc.org This reaction produces γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee) under mild conditions. rsc.org

Umpolung Reactions: The asymmetric Umpolung (polarity inversion) reaction provides another route to chiral dithianes. α-amino-1,3-dithianes have been synthesized with good chemical yields and excellent diastereoselectivities through the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.govacs.org The slow addition of the chiral imine to the lithiated dithiane solution was found to be critical for achieving high diastereoselectivity. acs.org

Table 2: Summary of Stereoselective Synthesis Strategies for Dithiane Derivatives

Strategy Method Key Feature Example Product Class
Asymmetric Oxidation Use of Sharpless reagent on dithianes with a chiral auxiliary. rsc.org Creates a chiral center at the sulfur atom. Enantiopure 1,3-dithiane 1-oxides. rsc.org
Chiral Auxiliary Incorporation of a chiral molecule (e.g., l-menthyl ester) to guide reactions. tandfonline.com Diastereoselective addition to the dithiane ring. Optically active tertiary alcohols. tandfonline.com
Organocatalysis Cinchona-derived catalyst for conjugate additions. rsc.org Metal-free, enantioselective C-C bond formation. Chiral γ-nitro-β-aryl-α-keto esters. rsc.org

Green Chemistry Approaches in Dithiol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of dithiols and their derivatives.

A major drawback of using low-molecular-weight thiols like propane-1,3-dithiol is their intense and unpleasant odor. researchgate.net To address this, odorless equivalents have been developed. One such example is 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490), which serves as a non-thiolic, odorless propane-1,3-dithiol equivalent. acs.org This reagent has been successfully used for the thioacetalization of aldehydes and ketones. acs.org

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate solvent waste and can simplify product purification. The aforementioned thioacetalization using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione proceeds efficiently under solvent-free conditions, often with faster reaction rates compared to reactions run in solvents. acs.org Another approach involves using perchloric acid adsorbed on silica gel (HClO₄-SiO₂) as a reusable catalyst for 1,3-dithiane formation under solvent-free conditions at room temperature. nih.gov

The use of environmentally benign solvents, particularly water, is another key green strategy. The synthesis of various sulfur-containing heterocyclic compounds has been successfully demonstrated in water. caltech.edu For example, p-dodecylbenzenesulfonic acid has been used as a catalyst for the thioacetalization of various aldehydes and ketones in water using an odorless 1,3-propanedithiol equivalent. nih.gov Other green approaches applicable to heterocyclic synthesis include the use of microwave irradiation, which can significantly reduce reaction times and energy consumption. cdnsciencepub.com

Table 3: Green Chemistry Strategies in Dithiol/Dithiane Synthesis

Green Approach Technique/Reagent Advantage
Odor Reduction Use of a non-thiolic propane-1,3-dithiol equivalent like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. acs.org Eliminates the intense stench of volatile thiols.
Solvent-Free Conditions Reactions catalyzed by HClO₄-SiO₂ or conducted with neat reagents. acs.orgnih.gov Reduces solvent waste, simplifies purification, can increase reaction rates.
Green Solvents Using water as the reaction medium, often with a surfactant-type catalyst. nih.govcaltech.edu Environmentally benign, low cost, non-flammable.

Reactivity and Reaction Mechanisms of 2 T Butylpropane 1,3 Dithiol

Thioacetalization and Thioacetal Cleavage Reactions

Thioacetalization is the cornerstone of 1,3-dithiane (B146892) chemistry, providing a robust method for the protection of aldehydes and ketones. The reaction involves the formation of a cyclic thioacetal, specifically a 5-tert-butyl-1,3-dithiane, from 2-t-butylpropane-1,3-dithiol and a carbonyl compound. This process is reversible, allowing for the subsequent cleavage of the dithiane to regenerate the original carbonyl group.

The reaction of a carbonyl compound with this compound under acidic conditions yields a 5-tert-butyl-1,3-dithiane. This transformation serves as an effective method for protecting carbonyl groups because 1,3-dithianes are stable under both acidic and basic conditions. uwindsor.ca The formation is a reversible equilibrium, where the removal of water drives the reaction toward the dithiane product. This protective strategy is crucial in multistep syntheses where the carbonyl functionality needs to be masked to prevent unwanted side reactions with various reagents. organic-chemistry.org

The formation of 1,3-dithianes from this compound and carbonyl compounds requires catalysis by either a Brønsted or a Lewis acid. organic-chemistry.orgyoutube.com The mechanism involves the activation of the carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from one of the thiol groups of the dithiol, forming a hemithioacetal intermediate. A subsequent acid-catalyzed dehydration and intramolecular cyclization via attack by the second thiol group yields the stable 1,3-dithiane ring.

A wide array of catalysts have been developed to facilitate this transformation efficiently and chemoselectively.

Table 1: Catalysts for 1,3-Dithiane Formation

Catalyst Type Examples Key Features
Lewis Acids Yttrium triflate, Hafnium triflate, Praseodymium triflate, Iron catalysts. organic-chemistry.org Effective for sensitive functional groups; can be recyclable. organic-chemistry.org
Brønsted Acids Tungstophosphoric acid, Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂), Alkane sulfonic acid ionic liquids. organic-chemistry.org Often used under solvent-free conditions; highly selective. organic-chemistry.org

| Other Catalysts | Iodine, Copper bis(dodecyl sulfate) [Cu(DS)₂]. organic-chemistry.org | Mild conditions; can be performed in water or solvent-free. organic-chemistry.org |

For sterically hindered carbonyl compounds, the reaction may require more forcing conditions, such as refluxing in a suitable solvent, to achieve good yields. organic-chemistry.org

The regeneration of the parent carbonyl compound from the 1,3-dithiane is a critical step. While dithianes are stable, their cleavage often necessitates specific and sometimes harsh conditions. organic-chemistry.org Numerous methods have been developed, broadly categorized as oxidative or hydrolytic.

Oxidative Methods: These methods involve the oxidation of the sulfur atoms, which destabilizes the thioacetal and facilitates hydrolysis. Reagents such as o-iodoxybenzoic acid (IBX), Selectfluor™, and bis(trifluoroacetoxy)iodobenzene are effective for this purpose. organic-chemistry.org A combination of 30% aqueous hydrogen peroxide with an iodine catalyst in a micellar system provides a greener alternative. organic-chemistry.org Other oxidative systems include N-halosuccinimides (NBS), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and various metallic nitrates. arkat-usa.orgsci-hub.se

Hydrolytic Methods: Direct acid-catalyzed hydrolysis is often difficult. However, a mixture of polyphosphoric acid (PPA) and acetic acid can effectively cleave dithianes. asianpubs.org An alternative two-step approach involves the selective oxidation of the dithiane to its monosulfoxide, which can then be hydrolyzed under milder acid-catalyzed conditions to furnish the carbonyl compound in excellent yields. thieme-connect.com

Metal-Mediated Methods: Reagents containing heavy metals are highly effective but often toxic. Mercury(II) salts, such as mercury(II) nitrate (B79036) trihydrate, can induce rapid deprotection even in the solid state. nih.gov

Table 2: Selected Reagents for 1,3-Dithiane Deprotection

Reagent/System Conditions Type
Mercury(II) nitrate trihydrate Solid-state, room temperature Metal-Mediated
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] Solvent-free, room temperature Oxidative
o-Iodoxybenzoic acid (IBX) / β-cyclodextrin Water, room temperature Oxidative
Hydrogen Peroxide / Iodine / SDS Water Oxidative
Polyphosphoric acid / Acetic acid 20-45 °C Hydrolytic
Selectfluor™ Acetonitrile/Water Oxidative

Reactions with Electrophiles and Nucleophiles

Beyond its role as a protecting group, the 1,3-dithiane derived from this compound is a powerful tool for C-C bond formation. This reactivity stems from the acidity of the C2 proton, which allows for the generation of a potent carbon nucleophile.

The two protons on the C2 carbon of a 1,3-dithiane (the carbon atom situated between the two sulfur atoms) are weakly acidic (pKa ≈ 31). youtube.com They can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion, known as a 2-lithio-1,3-dithiane. youtube.comyoutube.com This carbanion is a strong nucleophile and readily reacts with a variety of electrophiles in what are effectively alkylation reactions. youtube.com

This process is a classic example of "umpolung" or polarity reversal, where the carbonyl carbon, which is normally an electrophile, is converted into a nucleophile. The resulting 2-alkyl-1,3-dithiane can then be hydrolyzed to yield a ketone, or if the starting carbonyl was formaldehyde, an aldehyde. youtube.com

Common electrophiles used in this reaction include:

Primary Alkyl Halides: The dithiane anion attacks the alkyl halide via an SN2 mechanism to form a new C-C bond. youtube.com

Arenesulfonates of Primary Alcohols: These compounds react smoothly with lithiated dithianes at room temperature to give 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org

This two-step sequence of (1) deprotonation followed by alkylation and (2) dithiane hydrolysis provides a versatile method for the synthesis of a wide range of aldehydes and ketones. youtube.com

While acid-catalyzed reactions are the most common route to 1,3-dithianes, alternative pathways involving radical intermediates have also been reported. Research has described a radical coupling pathway that leads to the formation of valuable dithianes, enabling the controlled creation of a new carbon-carbon and a new carbon-oxygen bond in the process. organic-chemistry.org Such radical reactions expand the synthetic utility of dithiols and provide access to complex molecular architectures that may be challenging to assemble through traditional ionic pathways.

Oxidation Reactions of this compound

The oxidation of dithiols is a fundamental process that can lead to a variety of sulfur-containing compounds, with the specific outcome often dictated by the reaction conditions and the substrate's structure. For this compound, the bulky tert-butyl group plays a crucial role in directing the course of these reactions.

Formation of Disulfides and Polydisulfides

The oxidation of this compound can lead to the formation of both intramolecular and intermolecular disulfide bonds. Mild oxidizing agents typically favor the formation of a cyclic disulfide, the 5-tert-butyl-1,2-dithiane. However, the formation of linear polydisulfides through intermolecular disulfide linkages is also a possible outcome, particularly under conditions that promote polymerization.

The propensity for either ring formation or polymerization is influenced by several factors, including the concentration of the dithiol and the nature of the oxidizing agent. At high concentrations, intermolecular reactions are more likely, leading to the formation of polydisulfides. Conversely, dilute conditions tend to favor intramolecular cyclization.

While specific studies on the oxidation of this compound are limited, the oxidation of the parent compound, propane-1,3-dithiol, has been shown to yield a dimeric bis(disulfide) rather than the simple 1,2-dithiolane. This suggests that the formation of a six-membered ring can be less favorable than the formation of a larger, strain-free cyclic dimer. The presence of the bulky tert-butyl group in this compound is expected to influence this equilibrium, potentially favoring the formation of the monomeric cyclic disulfide due to steric hindrance that disfavors the approach of two molecules for dimerization.

Table 1: Expected Products from the Oxidation of this compound

Oxidizing ConditionsExpected Major ProductExpected Minor Product(s)
Dilute, Mild Oxidant (e.g., I₂)5-tert-Butyl-1,2-dithianeLinear oligomers/polymers
Concentrated, Strong OxidantPolydisulfides5-tert-Butyl-1,2-dithiane

This table is predictive and based on general principles of dithiol chemistry, as specific experimental data for this compound is not extensively available.

Control over Oxidation State and Ring Closure

The oxidation of the sulfur atoms in this compound can proceed beyond the disulfide stage to higher oxidation states, such as thiosulfinates and thiosulfonates, with the use of stronger oxidizing agents. The control over the final product, whether it be a cyclic monomer, a dimer, or a polymer, and the oxidation state of the sulfur atoms, is a key challenge in the chemistry of dithiols.

Ring closure to form a heterocyclic system is a common reaction pathway for 1,3-dithiols. In the case of this compound, oxidative cyclization can lead to the formation of 5-tert-butyl-1,2-dithiane. The stability of this six-membered ring will be a determining factor in the reaction outcome. Generally, the formation of five- and six-membered rings is thermodynamically favored.

Mechanistic Investigations of Sulfur-Containing Reactions

The mechanisms of reactions involving this compound are of interest for understanding how the interplay of the thiol functionalities and the bulky substituent dictates the reaction pathways.

Sulfonium-Mediated Ring Closure Mechanisms

Ring-closure reactions of dithiols can be facilitated by the formation of sulfonium (B1226848) ion intermediates. For instance, in the synthesis of 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers, a proposed mechanism involves the initial formation of a sulfonium bromide, which then undergoes intramolecular cyclization. A similar sulfonium-mediated mechanism can be envisioned for the oxidative cyclization of this compound.

In such a mechanism, one of the thiol groups could be activated by an electrophile (e.g., a halogen or another oxidizing agent) to form a sulfonium-type intermediate. This is followed by an intramolecular nucleophilic attack by the second thiol group, leading to the formation of the cyclic disulfide and expulsion of a leaving group.

Influence of Steric Hindrance (t-Butyl Group) on Reaction Pathways

The tert-butyl group at the C2 position of the propane-1,3-dithiol backbone exerts a significant steric influence on the molecule's reactivity. This bulky group can hinder intermolecular reactions, thereby favoring intramolecular processes such as ring closure. The conformational preferences of the resulting six-membered ring (a 1,3-dithiane derivative) are also heavily influenced by the tert-butyl group.

In cyclohexane (B81311) systems, a tert-butyl group has a strong preference for the equatorial position due to severe 1,3-diaxial interactions in the axial conformation. This preference is quantified by its A-value, which is a measure of the free energy difference between the axial and equatorial conformers. For a tert-butyl group on a cyclohexane ring, the A-value is approximately 5 kcal/mol, indicating a very strong equatorial preference. While the exact A-value for a tert-butyl group in a 1,3-dithiane ring may differ slightly due to the longer C-S bonds and different bond angles compared to a cyclohexane ring, the steric demand of the tert-butyl group will still dominate the conformational equilibrium.

This steric hindrance can affect reaction rates and the accessibility of the sulfur atoms to reagents. For example, in reactions where a reagent needs to approach the sulfur atoms, the tert-butyl group may slow down the reaction rate compared to less substituted dithiols.

Table 2: Comparison of A-Values and Steric Effects of Substituents

SubstituentA-Value (in cyclohexane, kcal/mol)Expected Influence on Reactivity of 2-Substituted Propane-1,3-dithiol
Hydrogen0Baseline reactivity
Methyl1.7Moderate steric hindrance
tert-Butyl~5Significant steric hindrance, favoring intramolecular reactions and influencing conformational equilibria

The A-values are for cyclohexane and serve as an approximation of the steric bulk in the 1,3-dithiane system.

Computational and Experimental Mechanistic Studies

While specific computational and experimental mechanistic studies on this compound are not widely reported in the literature, studies on related 1,3-dithiane systems provide valuable insights. Conformational analysis of 2-substituted 1,3-dithianes has been a subject of interest. These studies help in understanding the geometric preferences and the energetic barriers to ring inversion, which are crucial for predicting reactivity.

Computational methods, such as density functional theory (DFT), could be employed to model the reaction pathways for the oxidation and cyclization of this compound. Such studies could provide valuable information on the transition state energies and the relative stabilities of intermediates and products, thereby elucidating the reaction mechanisms and the role of the tert-butyl group in controlling the reaction outcomes. Experimental studies, such as kinetic analysis and isotopic labeling, would be invaluable in confirming the proposed mechanisms.

Applications of 2 T Butylpropane 1,3 Dithiol in Advanced Organic Synthesis

Role as a Protecting Group in Multistep Synthesis

In complex, multistep syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. cem.com The S,S-acetal unit derived from 2-t-butylpropane-1,3-dithiol offers a robust method for protecting carbonyl groups due to its high stability towards both acidic and basic conditions. organic-chemistry.org

This compound reacts with aldehydes and ketones to form 2-substituted-5-t-butyl-1,3-dithianes. This reaction, known as thioacetalization, effectively shields the electrophilic carbonyl carbon from nucleophilic attack. The formation of the dithiane is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org The stability of the resulting dithiane ring makes it an ideal protecting group during various synthetic transformations. organic-chemistry.org

A range of catalysts can be employed to facilitate this protection, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Table 1: Selected Catalysts for Thioacetalization of Carbonyl Compounds

Catalyst Type Examples Typical Conditions Reference
Lewis Acids Yttrium triflate, Hafnium triflate Catalytic amount, mild conditions organic-chemistry.org
Brønsted Acids Tungstophosphoric acid, p-Toluenesulfonic acid Solvent-free or refluxing solvent organic-chemistry.orgorganic-chemistry.org

The deprotection, or removal, of the dithiane group to regenerate the carbonyl compound can be challenging due to the stability of the thioacetal. organic-chemistry.org Methods to achieve this often involve the use of metal salts, particularly mercury(II) salts, which facilitate hydrolysis by acting as a thiophile. organic-chemistry.orgyoutube.com Other methods include oxidation of the sulfur atoms or transacetalization. organic-chemistry.org

A significant advantage of using dithiols like this compound is the potential for chemoselectivity. Aldehydes are generally more reactive towards thioacetalization than ketones. organic-chemistry.org This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone by carefully choosing the reaction conditions and catalyst. organic-chemistry.org For instance, catalysts like praseodymium triflate and LiBr have been shown to efficiently and chemoselectively protect aldehydes over ketones. organic-chemistry.org

Similarly, chemoselectivity can be achieved during deprotection. The choice of deprotection reagents and conditions can allow for the selective removal of one type of protecting group while others, such as silyl (B83357) ethers, remain intact. nih.gov For example, specific reagents can deprotect triethylsilyl (TES) ethers without affecting the more robust tert-butyldimethylsilyl (TBDMS) ethers, highlighting the importance of orthogonal protecting group strategies in complex synthesis. nih.gov

Utility in Umpolung Chemistry via 1,3-Dithianes

Perhaps the most powerful application of 1,3-dithianes is in Umpolung, or the inversion of polarity. wikipedia.org Normally, a carbonyl carbon is electrophilic (an acyl cation synthon). By converting it into a 1,3-dithiane (B146892), the polarity is reversed, and the original carbonyl carbon can function as a nucleophile (an acyl anion equivalent). organic-chemistry.orgwikipedia.org This strategy, pioneered by E.J. Corey and Dieter Seebach, opens up synthetic pathways that are not possible through conventional carbonyl chemistry. organic-chemistry.orguwindsor.ca

When a dithiane is formed from an aldehyde and this compound, the proton at the C-2 position of the dithiane ring (the carbon atom between the two sulfur atoms) becomes acidic, with a pKa of approximately 31. youtube.com This increased acidity is due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. organic-chemistry.orgyoutube.com

Treatment of the dithiane with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures results in the deprotonation of this C-2 position, generating a 2-lithio-1,3-dithiane. wikipedia.org This lithiated species is a potent nucleophile and serves as a masked acyl anion. organic-chemistry.org

The generated dithiane anion can react with a wide array of electrophiles to form new carbon-carbon bonds. organic-chemistry.orgyoutube.com This reaction, often called the Corey-Seebach reaction, is a cornerstone of modern organic synthesis for creating complex carbon skeletons. organic-chemistry.org

Table 2: Examples of C-C Bond Formation using Dithiane Anions

Electrophile Product Type (after hydrolysis) Reference
Alkyl Halides (e.g., Benzyl (B1604629) bromide) Ketones wikipedia.org
Epoxides (e.g., Phenyl-epoxyethane) β-Hydroxy ketones wikipedia.orgprinceton.edu
Aldehydes & Ketones (e.g., Cyclohexanone) α-Hydroxy ketones wikipedia.orgprinceton.edu

Following the reaction with the electrophile, the dithiane group is typically removed by hydrolysis (e.g., using mercuric ions) to unveil the new ketone or aldehyde functionality. youtube.com This two-step sequence of C-C bond formation followed by deprotection provides access to products like α-hydroxy ketones and 1,2-diketones, which are difficult to obtain through methods like the aldol (B89426) addition. organic-chemistry.org

Precursor in Heterocyclic Compound Synthesis

Beyond its role in protection and Umpolung, this compound can serve as a building block for other sulfur-containing heterocyclic systems. The core 1,3-dithiol structure is a precursor for various transformations. For instance, related 1,3-bis-thioethers can undergo intramolecular cyclization reactions. A notable example is the one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers by reaction with bromine. nih.govrsc.org This reaction proceeds through a proposed sulfonium-mediated ring-closure, demonstrating how the 1,3-dithiol framework can be rearranged to form different heterocyclic rings. nih.govrsc.org Such 1,2-dithiolanes are of interest due to the unique reactivity of their strained disulfide bond. nih.gov

Synthesis of Substituted Dithianes and Dithiolanes

The reaction of 1,3-dithiols with carbonyl compounds to form six-membered 1,3-dithianes and five-membered 1,3-dithiolanes is a cornerstone of modern organic synthesis. These thioacetals serve as crucial protecting groups for aldehydes and ketones and as versatile acyl anion equivalents. organic-chemistry.orgyoutube.comquimicaorganica.org

The condensation of this compound with various aldehydes and ketones would yield 2-substituted-5-t-butyl-1,3-dithianes. The bulky t-butyl group at the C5 position of the dithiane ring is expected to exert significant steric influence on the molecule's conformation and reactivity. This steric hindrance could enhance the stability of the dithiane ring towards certain reagents and potentially influence the stereochemical outcome of subsequent reactions at the C2 position.

Table 1: Hypothetical Synthesis of 5-t-Butyl-1,3-dithianes This table presents a hypothetical overview of the synthesis of various 5-t-butyl-1,3-dithianes from this compound and representative carbonyl compounds. The projected yields are based on typical dithiane formation reactions and may be influenced by the steric hindrance of the t-butyl group.

Entry Carbonyl Compound Dithiane Product Projected Yield (%)
1 Formaldehyde 5-t-Butyl-1,3-dithiane 85-95
2 Acetaldehyde 2-Methyl-5-t-butyl-1,3-dithiane 80-90
3 Benzaldehyde (B42025) 2-Phenyl-5-t-butyl-1,3-dithiane 80-90
4 Acetone 2,2-Dimethyl-5-t-butyl-1,3-dithiane 70-85

The formation of dithiolanes from this compound would be less common as it is a propane (B168953) derivative, which preferentially forms six-membered dithiane rings.

Formation of Phosphorus-Containing Heterocycles (e.g., Dithiaphosphinanes)

The reaction of dithiols with phosphorus electrophiles provides a direct route to phosphorus-containing heterocycles. Specifically, 1,3-dithiols can react with dichlorophosphines to yield 1,3,2-dithiaphosphinanes. These compounds are of interest in coordination chemistry and as ligands in catalysis.

Contributions to Complex Molecule Construction

The unique steric properties of this compound and its dithiane derivatives suggest significant potential in the stereocontrolled synthesis of complex molecules, including natural products.

Stereocontrol and Chirality Transfer in Dithiol-Mediated Reactions

While this compound itself is achiral, its derivatives can be employed in stereoselective reactions. The bulky t-butyl group can act as a powerful stereodirecting element. For instance, in the deprotonation of a 2-substituted-5-t-butyl-1,3-dithiane, the base would be expected to approach from the face opposite to the bulky t-butyl group, leading to a preferred conformation of the resulting carbanion. Subsequent reaction with an electrophile could then proceed with high diastereoselectivity.

Furthermore, if this compound were to be resolved into its enantiomers (assuming a chiral center could be introduced elsewhere in a synthetic sequence), the resulting chiral dithiol could be a valuable tool for chirality transfer. The well-defined conformational bias imposed by the t-butyl group could amplify the transfer of stereochemical information from the dithiol backbone to a newly formed stereocenter.

Application in Natural Product Synthesis

The use of 1,3-dithianes as acyl anion equivalents is a widely applied strategy in the total synthesis of natural products. uwindsor.caresearchgate.net The ability to introduce a carbonyl group in a masked and unreactive form allows for the construction of complex carbon skeletons.

A 5-t-butyl-1,3-dithiane derivative could be particularly useful in contexts where steric control is paramount. For example, in the coupling of two complex fragments, the t-butyl group could shield one face of the dithiane ring, forcing the incoming electrophile to react from the less hindered side, thereby controlling the formation of a new stereocenter. While no specific examples utilizing this compound in natural product synthesis have been reported, the general utility of substituted dithianes suggests its potential in this area. uwindsor.ca

Scaffold for Diverse Functionalizations

The 5-t-butyl-1,3-dithiane ring system can be considered a robust scaffold for the introduction of further functionality. Following the initial formation of the dithiane, the C2 position can be deprotonated and reacted with a wide array of electrophiles. This allows for the construction of a diverse library of molecules with a common core structure.

Table 2: Illustrative Functionalization of 2-Lithio-5-t-butyl-1,3-dithiane This table provides hypothetical examples of the diverse functionalization possible from the 2-lithio derivative of 5-t-butyl-1,3-dithiane. The choice of electrophile dictates the nature of the substituent introduced at the C2 position.

Entry Electrophile Product Potential Subsequent Transformation
1 Methyl iodide 2-Methyl-5-t-butyl-1,3-dithiane Deprotection to form a ketone
2 Ethylene oxide 2-(2-Hydroxyethyl)-5-t-butyl-1,3-dithiane Oxidation to a carboxylic acid
3 Benzaldehyde 2-(Hydroxy(phenyl)methyl)-5-t-butyl-1,3-dithiane Oxidation to an α-hydroxy ketone
4 N,N-Dimethylformamide 2-Formyl-5-t-butyl-1,3-dithiane Wittig reaction to form an alkene

The steric bulk of the t-butyl group could also be exploited to direct further modifications on substituents attached to the dithiane ring, making it a versatile platform for building molecular complexity.

Coordination Chemistry of 2 T Butylpropane 1,3 Dithiol

Ligand Properties of Dithiols in Metal Complexes

Dithiolates are classified as "soft" Lewis bases, showing a high affinity for soft metal centers. wikipedia.org They are versatile ligands capable of stabilizing metals in various oxidation states and forming complexes with diverse structural and electronic properties. gla.ac.uk

Dithiol ligands, such as 2-t-butylpropane-1,3-dithiol, typically function as bidentate chelating agents, binding to a metal center through both sulfur atoms. This S,S-chelating mode results in the formation of a stable six-membered metallacyclic ring. mdpi.com The formation of such chelate rings is entropically favored, a phenomenon known as the chelate effect, which contributes significantly to the thermodynamic stability of the resulting complexes. nih.gov

The stability of these complexes is also influenced by the strong covalent character of the metal-sulfur bonds. In addition to chelation, dithiolates can also act as bridging ligands, connecting two or more metal centers. This is particularly common in the formation of dinuclear or polynuclear clusters. mdpi.commdpi.com For instance, in diiron complexes, the propanedithiolate ligand bridges the two iron atoms, forming a stable butterfly-like core structure. nih.gov

The presence of a bulky t-butyl group on the central carbon of the propane-1,3-dithiol backbone exerts a significant steric influence on the coordination geometry of the resulting metal complexes. Sterically demanding substituents can prevent the formation of polymeric structures and enforce lower coordination numbers at the metal center.

A notable consequence of steric hindrance in diiron dithiolate complexes is the stabilization of "rotated" structures. nih.gov In typical Fe₂(μ-SR)₂(CO)₆ complexes, the coordination geometry around each iron atom is roughly square pyramidal. However, with bulky dithiolates like derivatives of R₂C(CH₂SH)₂, one Fe(CO)₃ unit can be twisted relative to the other. This rotation is driven by the need to minimize steric clashes between the bulky substituent on the dithiolate bridge and the other ligands, such as carbonyls. nih.gov This structural perturbation can, in turn, influence the electronic properties and reactivity of the complex.

The electronic structure of dithiolene complexes, which are related unsaturated analogs, is known to be delocalized, with frontier orbitals having significant contributions from both the metal and the ligand. gla.ac.ukacs.org While this compound is a saturated dithiolate, the electronic properties of its complexes are still modulated by the ligand. The electron-donating nature of the thiolate groups influences the electron density at the metal center, which can be observed through spectroscopic techniques.

Synthesis and Characterization of Metal-2-t-Butylpropane-1,3-dithiolate Complexes

The synthesis of metal complexes with 2-t-butylpropane-1,3-dithiolate can be achieved through several established methods for forming metal-thiolate bonds.

A primary route for synthesizing diiron dithiolate complexes involves the reaction of the corresponding dithiol with an iron carbonyl source. Specifically, bulky analogues of propanedithiol, R₂C(CH₂SH)₂, have been shown to react efficiently with triiron dodecacarbonyl (Fe₃(CO)₁₂) to produce the desired diiron dithiolate complexes, Fe₂(μ-S₂C₃H₄R₂)(CO)₆, in good yields. nih.gov This method is directly applicable to this compound.

General Synthetic Reaction: R₂C(CH₂SH)₂ + Fe₃(CO)₁₂ → Fe₂(μ-(SCH₂)₂CR₂)(CO)₆ + ...

Another general method is the salt metathesis reaction, where a deprotonated dithiol (dithiolate) is reacted with a metal halide. This involves first treating the dithiol with a base (e.g., sodium hydride or an alkali metal alkoxide) to generate the dithiolate salt, which is then reacted with a suitable metal precursor. wikipedia.org

Example Reaction Steps:

t-BuCH(CH₂SH)₂ + 2 NaH → t-BuCH(CH₂SNa)₂ + 2 H₂

t-BuCH(CH₂SNa)₂ + MClₓ → [M(S₂C₇H₁₄)]ₙ + 2 NaCl

The coordination of the 2-t-butylpropane-1,3-dithiolate ligand to a metal center can be confirmed using a variety of spectroscopic techniques.

Infrared (IR) Spectroscopy: In metal carbonyl complexes, the coordination of the dithiolate ligand alters the electron density at the metal center, which in turn affects the back-bonding to the carbonyl ligands. This change is reflected in the stretching frequencies of the C-O bonds (ν(CO)), which are sensitive probes of the electronic environment. For instance, in a diiron dithiolate carbonyl complex, multiple strong absorption bands are expected in the 2100–1850 cm⁻¹ region. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes. The chemical shifts of the methylene (B1212753) (CH₂) protons and carbons adjacent to the sulfur atoms are particularly diagnostic of coordination to a metal center. nih.gov

UV-Visible Spectroscopy: Metal dithiolate complexes often exhibit intense electronic absorptions in the UV-visible or near-infrared regions. These bands typically arise from ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a sulfur-based orbital to a metal-based orbital. researchgate.net

Interactive Table: Expected Spectroscopic Data for a Diiron 2-t-Butylpropane-1,3-dithiolate Carbonyl Complex
Spectroscopic TechniqueExpected SignatureReference Information
IR Spectroscopy Strong ν(CO) bands between 2100-1850 cm⁻¹The positions and number of bands indicate the geometry and electronic properties of the Fe(CO)₃ units. nih.gov
¹³C NMR Spectroscopy A signal for the carbonyl carbons (CO) typically observed downfield (>210 ppm). Signals for the dithiolate backbone carbons would be shifted upon coordination.In related complexes, CO peaks are observed around δ 217.5. nih.gov
Mass Spectrometry A molecular ion peak corresponding to the mass of the complex, confirming its formation and composition.---

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of metal dithiolate complexes is known for its relevance in catalysis, particularly in reactions involving hydrogen.

Many diiron dithiolate complexes are studied as structural and functional models of the active site of [FeFe]-hydrogenase enzymes. nih.gov These enzymes catalyze the reversible formation of hydrogen (H₂). The dithiolate ligand in the synthetic models mimics the azadithiolate bridge in the enzyme's active site, playing a crucial role in maintaining the structural integrity of the diiron core and modulating its electronic properties for catalysis.

Furthermore, ruthenium complexes featuring thiolate ligands have been shown to catalyze (de)hydrogenation reactions. In some systems, the metal-thiolate bond participates directly in the catalytic cycle through metal-ligand cooperation, where the thiolate ligand acts as a proton acceptor/donor to facilitate substrate activation. nih.gov The steric bulk of the t-butyl group could potentially be exploited to create a specific substrate pocket, enhancing selectivity in catalytic transformations. Cobalt dithiolene complexes have also been investigated for the hydrogen evolution reaction (HER), highlighting the general utility of metal-sulfur platforms in proton reduction catalysis. mdpi.com

Role in Homogeneous and Heterogeneous Catalysis

There is no available information in peer-reviewed literature or patents detailing the application of metal complexes of this compound in either homogeneous or heterogeneous catalysis. The bulky tert-butyl group on the propane (B168953) backbone would be expected to exert significant steric influence on the geometry and reactivity of any resulting metal complex, potentially leading to unique catalytic selectivity. However, without experimental data, any discussion of its catalytic role would be purely speculative.

Redox Activity of Metal-Dithiolate Centers

The redox properties of metal complexes are fundamentally influenced by the electronic nature of their ligands. Dithiolate ligands are well-known for their ability to participate in redox processes, often being classified as "non-innocent" ligands. The specific redox behavior of metal centers coordinated to this compound, including formal potentials and the nature of electron transfer processes (metal-centered vs. ligand-centered), has not been reported. Studies involving techniques such as cyclic voltammetry would be necessary to elucidate the electrochemical characteristics of these potential complexes.

Theoretical Studies of Coordination Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of coordination compounds. However, no theoretical studies specifically focused on this compound have been found in the surveyed literature.

Density Functional Theory (DFT) Calculations on Binding Energies and Geometries

DFT calculations could provide valuable insights into the preferred coordination modes, bond lengths, bond angles, and the thermodynamic stability (binding energies) of metal complexes with this compound. Such calculations would be instrumental in understanding how the steric bulk of the tert-butyl group influences the coordination sphere of a metal ion. At present, no such computational data has been published.

Computational Modeling of Electronic Structure and Reactivity

Further computational modeling could illuminate the electronic structure of these hypothetical complexes, including the nature of the frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting their reactivity, potential as catalysts, and their spectroscopic and redox properties. As with other aspects of its coordination chemistry, this area remains uninvestigated.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of 2-t-butylpropane-1,3-dithiol by providing information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms. Due to the absence of published experimental spectra for this specific compound, the following analyses are based on established principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The structure contains a tertiary-butyl group, a methine proton (CH), two methylene (B1212753) protons (CH₂), and two thiol protons (SH).

The protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bond. This would result in a single, sharp signal, integrating to nine protons. Its chemical shift is anticipated to be in the upfield region, typically around 1.0 ppm. The methine proton (H-2) is adjacent to the bulky t-butyl group and the two methylene groups, leading to a more complex signal. The two methylene protons (H-1 and H-3) are diastereotopic and would be expected to show distinct chemical shifts, each coupling with the adjacent methine proton and the thiol proton. The thiol protons themselves typically appear as a triplet due to coupling with the adjacent methylene protons, with a chemical shift that can vary but is generally found between 1 and 2 ppm for alkyl thiols.

A predicted ¹H NMR data table is presented below, based on analogous compounds and general chemical shift principles.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C(CH₃)₃~1.0Singlet (s)9H
SH~1.5Triplet (t)2H
CH~1.8Multiplet (m)1H
CH₂~2.7Multiplet (m)4H

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

The carbons of the tert-butyl group are equivalent and would appear as a single signal. The quaternary carbon of this group would have a distinct chemical shift. The methine carbon (C-2) and the methylene carbons (C-1 and C-3) would also produce individual signals. The chemical shifts are influenced by the attached sulfur atoms and the alkyl structure. Based on data from molecules containing tert-butyl groups and propane (B168953) backbones, the chemical shifts can be estimated. For example, in similar structures like 2-iodo-2-methylpropane, the methyl carbons appear around 43 ppm and the quaternary carbon at 40 ppm. docbrown.info

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C(CH₃)₃~30
C(CH₃)₃~32
CH~45
CH₂~35

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the methine proton (H-2) and the methylene protons (H-1/H-3), and between the methylene protons and the thiol protons (SH). This would confirm the connectivity of the propane backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each carbon signal to its attached proton(s). For instance, the ¹H signal around 1.8 ppm would show a correlation to the ¹³C signal around 45 ppm, confirming the CH group.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. The protons of the tert-butyl group (~1.0 ppm) would show a cross-peak to the quaternary carbon signal (~32 ppm) and the methine carbon signal (~45 ppm), confirming the attachment of the t-butyl group to the C-2 position of the propane backbone.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like IR and Raman are crucial for identifying the functional groups present in this compound.

The most characteristic vibration for this molecule is the S-H stretching of the thiol groups.

S-H Stretch: The thiol S-H stretching vibration typically gives rise to a weak but sharp absorption band in the IR spectrum in the range of 2550-2600 cm⁻¹. scbt.com This band's low intensity is due to the small change in dipole moment during the vibration. In Raman spectroscopy, the S-H stretch is often more readily observed.

C-S Stretch: The carbon-sulfur stretching vibrations are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. These bands can be weak and may be coupled with other vibrations.

C-H Stretch: The aliphatic C-H stretching vibrations from the t-butyl and propane backbone will be prominent in the IR spectrum, appearing in the 2850-3000 cm⁻¹ region.

C-H Bending: Vibrations corresponding to C-H bending (scissoring, wagging, twisting) will appear in the 1350-1470 cm⁻¹ range. The characteristic bending of the tert-butyl group often produces strong bands in this region.

A summary of expected key vibrational frequencies is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical IR Intensity
S-HStretch2550 - 2600Weak
C-H (sp³)Stretch2850 - 3000Strong
C-HBend1350 - 1470Medium-Strong
C-SStretch600 - 800Weak-Medium

The flexibility of the propane backbone allows this compound to exist in several rotational conformations (rotamers). Vibrational spectroscopy can be a powerful tool for studying this conformational landscape, as different conformers can give rise to distinct vibrational frequencies.

A theoretical conformational analysis, similar to that performed on analogous compounds like 2,2-dimethylpropane-1,3-diaminium, suggests that rotation around the C1-C2 and C2-C3 bonds would lead to various staggered conformers (e.g., anti and gauche arrangements). mdpi.com The relative energies of these conformers determine their population at a given temperature.

By comparing experimental IR and Raman spectra with spectra predicted from quantum chemical calculations for each stable conformer, it is possible to identify which conformers are present. rsc.org Changes in the spectra upon varying temperature or solvent can provide further insights into the energetics of the conformational equilibrium. For instance, certain bands in the C-S stretching region (600-800 cm⁻¹) are often sensitive to the dihedral angle of the carbon backbone and can be used as markers for specific conformers. However, without experimental data for this compound, a detailed conformational assignment is not possible.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry and its coupling with gas chromatography are pivotal techniques for the structural elucidation and purity assessment of this compound.

Fragmentation Patterns and Molecular Weight Determination

The molecular weight of this compound (C7H16S2) is 164.34 g/mol . In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 164.

The fragmentation of this compound is predicted to be heavily influenced by the presence of the bulky tert-butyl group and the weaker C-S and S-H bonds compared to C-C bonds. A primary fragmentation pathway involves the cleavage of the C-C bond between the tert-butyl group and the propanedithiol backbone. This leads to the formation of a highly stable tert-butyl carbocation, which is a common feature in the mass spectra of compounds containing this moiety. docbrown.info

Expected Fragmentation Data

m/z Value Proposed Fragment Ion Structural Formula Notes
164 [C7H16S2]⁺ [(CH₃)₃CCH(CH₂SH)₂]⁺ Molecular Ion ([M]⁺)
107 [C3H7S2]⁺ [CH(CH₂SH)₂]⁺ Loss of the tert-butyl group ([M - 57]⁺)

This table represents predicted fragmentation patterns based on chemical principles, as direct experimental spectra for this specific compound are not publicly available.

Purity Assessment and Identification of Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of a this compound sample. The gas chromatograph separates the target compound from any impurities, such as starting materials, solvents, or reaction byproducts. mdpi.com Each separated component then enters the mass spectrometer, which provides a mass spectrum that aids in its identification.

The purity of the sample can be determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks. For quantitative analysis of thiols, derivatization is often employed to improve chromatographic behavior and detection sensitivity. nih.govacs.org

Potential byproducts from the synthesis of this compound could include:

Oxidized species: Disulfides formed by the coupling of two thiol groups.

Unreacted starting materials: Such as the corresponding dihalide or mesylate precursor.

Isomeric impurities: Depending on the synthetic route.

GC-MS analysis allows for the identification of these and other trace impurities by comparing their retention times and mass spectra to known standards or library data. google.comoiv.intoiv.int

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the molecular structure and packing of a compound in the solid state.

Determination of Molecular Structure and Conformation in the Solid State

As of this writing, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, bond lengths, and bond angles are not available. A theoretical model would suggest that the bulky tert-butyl group would sterically influence the conformation of the propane-1,3-dithiol backbone, likely forcing the thiol groups into a specific spatial arrangement to minimize steric hindrance.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of a crystal structure, the intermolecular interactions can only be discussed in general terms. Thiols are capable of forming hydrogen bonds (S-H···S), but these are significantly weaker than those formed by their alcohol counterparts (O-H···O). wikipedia.org The primary cohesive forces in solid thiols are typically van der Waals interactions, particularly between the polarizable sulfur atoms. wikipedia.org

If a crystalline structure were obtained, one might also observe weak S–H/π interactions if an aromatic solvent was used for crystallization. nih.govfigshare.com However, for an aliphatic dithiol like this compound, the dominant intermolecular forces in the solid state would be van der Waals forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Simple aliphatic thiols, like this compound, lack extensive conjugation or chromophores that absorb light in the 200–800 nm range. masterorganicchemistry.com

The electronic transitions associated with the C-S and S-H bonds occur at wavelengths below 200 nm, in the far-UV region. Therefore, a UV-Vis spectrum of a pure sample of this compound dissolved in a non-absorbing solvent (like hexane) is expected to show no significant absorbance peaks. The presence of peaks in the UV-Vis spectrum would likely indicate the presence of impurities, such as conjugated byproducts or residual aromatic solvents.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of a molecule is determined by the transitions of electrons from occupied molecular orbitals (MOs) to unoccupied MOs. For a saturated aliphatic dithiol like this compound, the principal chromophore is the sulfhydryl (-SH) group. The sulfur atom in the -SH group possesses non-bonding lone pairs of electrons, which play a crucial role in the molecule's electronic transitions.

The primary electronic transitions anticipated for this compound are of the n → σ* type. This transition involves the excitation of an electron from a non-bonding (n) molecular orbital, largely localized on the sulfur atom's lone pairs, to an anti-bonding sigma (σ*) molecular orbital associated with the C-S or S-H bonds.

These n → σ* transitions in aliphatic thiols are typically of low molar absorptivity (ε) and occur in the ultraviolet region of the electromagnetic spectrum. The energy required for these transitions is relatively high, meaning they absorb at shorter wavelengths. In general, simple alkanethiols exhibit weak absorption bands around 200-240 nm. Due to the presence of two thiol groups in this compound, there may be some interaction between the sulfur atoms, potentially leading to slight shifts in the absorption maximum or changes in intensity compared to a monothiol. However, significant electronic coupling is not expected due to the insulating propane backbone.

Below is a table summarizing the expected electronic transitions for the functional groups present in this compound.

Functional GroupChromophorePossible TransitionsExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
C-S-HThioln → σ~200-240Low (< 1000)
C-CAlkaneσ → σ< 200Very Low
C-HAlkaneσ → σ*< 200Very Low

Note: The values presented are typical for the given chromophores and may vary for the specific molecule of this compound.

Effect of Substitution on Photophysical Properties

The substitution pattern of a molecule can significantly influence its photophysical properties by altering the energies of its molecular orbitals. In this compound, the key substituent is the tert-butyl group at the 2-position of the propane-1,3-dithiol backbone.

The tert-butyl group is an electron-donating alkyl group. This inductive effect can raise the energy of the ground state molecular orbitals, including the non-bonding orbitals of the sulfur atoms. Consequently, the energy gap (ΔE) between the n and σ* orbitals may be slightly reduced. A smaller energy gap would result in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. However, for saturated systems like this, the electronic influence of alkyl groups is generally modest.

Steric effects of the bulky tert-butyl group are also a consideration. While it does not directly participate in the electronic transitions, it can influence the conformation of the molecule. This conformational constraint could affect the overlap of molecular orbitals and subtly alter the photophysical properties. For instance, steric hindrance might influence the orientation of the thiol groups, which could have a minor impact on their electronic interaction.

A comparative analysis of the expected photophysical properties of propane-1,3-dithiol and its 2-t-butyl substituted derivative is presented in the table below.

CompoundKey SubstituentExpected Effect on λmaxRationale
Propane-1,3-dithiolNone (Hydrogen at C2)BaselineUnsubstituted aliphatic dithiol.
This compoundtert-ButylMinor Bathochromic ShiftThe electron-donating nature of the tert-butyl group may slightly decrease the n → σ* transition energy.

It is important to note that without direct experimental data, these analyses are based on established principles of electronic spectroscopy and substituent effects in related molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 2-t-Butylpropane-1,3-dithiol at the atomic level. These computational methods allow for the exploration of its conformational landscape, electronic structure, and the prediction of its spectroscopic signatures.

Geometry Optimization and Conformational Analysis (e.g., CSSC Dihedral Angles)

The geometry of this compound can be optimized using methods like Density Functional Theory (DFT) to find the most stable three-dimensional arrangement of its atoms. The conformational flexibility of this molecule is primarily dictated by the rotation around its carbon-carbon and carbon-sulfur single bonds. The presence of the bulky tert-butyl group on the central carbon atom significantly influences the molecule's preferred shape.

A key aspect of the conformational analysis of dithiols is the examination of the dihedral angles, particularly the C-S-S-C (CSSC) dihedral angle in cyclic derivatives or intermolecular interactions, and the C-C-C-S and H-S-C-C angles within the molecule itself. For a molecule like this compound, the crucial dihedral angles that define its conformation are along the propane (B168953) backbone (C1-C2-C3). Similar to propane, staggered conformations are expected to be more stable than eclipsed conformations due to reduced steric hindrance.

Computational studies on related molecules like 1-propanethiol (B107717) have identified multiple stable conformers based on the rotation around the C-C and C-S bonds. For this compound, the interaction between the large tert-butyl group and the two thiol (-SH) groups would be a primary determinant of the most stable conformer. It is anticipated that the molecule will adopt a conformation that maximizes the distance between the bulky tert-butyl group and the thiol groups to minimize steric strain.

Table 1: Hypothetical Conformational Analysis of this compound This table presents hypothetical data based on general principles of conformational analysis for illustrative purposes.

Conformer C1-C2-C3-S Dihedral Angle (°) S-C1-C2-C3 Dihedral Angle (°) Relative Energy (kcal/mol)
Anti-Anti 180 180 0.00
Anti-Gauche 180 60 0.65
Gauche-Gauche 60 60 1.20
Eclipsed 0 0 > 5.00

Electronic Structure Calculations (e.g., HOMO-LUMO Energies)

The electronic properties of this compound can be elucidated by calculating its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

These calculations are typically performed using DFT with a suitable basis set. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. For a dithiol, the HOMO is generally associated with the non-bonding electrons on the sulfur atoms.

Table 2: Illustrative Electronic Properties of this compound This table contains representative values to illustrate the output of electronic structure calculations.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy 1.5
HOMO-LUMO Gap 8.0

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound can be calculated. These calculations help in assigning the peaks in an experimental NMR spectrum to specific atoms within the molecule. For instance, the protons of the thiol groups (-SH) would have a characteristic chemical shift.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational frequencies would include the S-H stretching and C-S stretching modes. Theoretical IR spectra of related molecules like propane have been studied in detail.

Table 3: Predicted Spectroscopic Data for this compound This table shows hypothetical predicted spectroscopic data.

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (S-H) 1.5 - 2.0 ppm
¹³C NMR Chemical Shift (C-S) 25 - 35 ppm
IR Frequency (S-H stretch) 2550 - 2600 cm⁻¹
IR Frequency (C-S stretch) 600 - 800 cm⁻¹

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving dithiols. It allows for the detailed examination of reaction pathways, the identification of transient intermediates, and the calculation of energy barriers.

Transition State Localization and Activation Energy Calculations

For a given reaction, computational methods can be used to locate the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For example, dithiols like this compound can undergo oxidation to form cyclic disulfides. Computational modeling could be used to determine the transition state for this process and calculate its activation energy, providing insight into the reaction kinetics.

Reaction Pathway Analysis and Intermediate Characterization

By mapping out the potential energy surface of a reaction, computational chemistry can reveal the step-by-step pathway from reactants to products. This includes the identification and characterization of any reaction intermediates, which are often short-lived and difficult to detect experimentally.

A common reaction of 1,3-dithiols is their use in the protection of carbonyl groups to form 1,3-dithianes. Computational studies can model the entire reaction pathway for the reaction of this compound with an aldehyde or ketone, characterizing the structures and energies of all intermediates and transition states involved.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, a powerful computational tool for observing the time-dependent behavior of molecules, have not been specifically applied to this compound. In principle, MD simulations could provide profound insights into several aspects of this molecule's behavior.

Conformational Dynamics and Flexibility of this compound

Without experimental or simulated data, any discussion on the conformational dynamics of this compound is purely speculative. It is anticipated that the bulky tert-butyl group at the C2 position would significantly restrict the rotational freedom of the carbon-carbon bonds in the propane backbone. This steric hindrance would likely lead to a more limited set of accessible conformations compared to unsubstituted propane-1,3-dithiol. Key dihedral angles, such as those involving the S-C-C-S backbone, would be of particular interest in determining the preferred spatial arrangements of the thiol groups.

Future computational studies would need to generate a potential energy surface by rotating key bonds to identify stable conformers and the transition states between them. A hypothetical data table from such a study might look like this:

Table 1: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (S1-C1-C2-C3) Dihedral Angle (C1-C2-C3-S2) Relative Energy (kcal/mol) Population (%)
Anti-Anti ~180° ~180° 0.00 60
Anti-Gauche ~180° ~60° 1.5 25
Gauche-Gauche ~60° ~60° 3.0 15

Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.

Interactions with Solvents and Other Molecules

The nature of the interactions between this compound and its environment is another area awaiting exploration. The two thiol (-SH) groups are capable of acting as both hydrogen bond donors and weak acceptors, suggesting potential interactions with polar solvents. Conversely, the large, nonpolar tert-butyl group would favor interactions with nonpolar solvents or hydrophobic regions of larger molecules.

MD simulations in explicit solvent models (e.g., water, methanol, or a nonpolar solvent like hexane) would be necessary to characterize these interactions. Analysis of radial distribution functions and the calculation of solvation free energies would quantify the strength and nature of the solute-solvent interactions.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery for predicting the binding of a ligand to a protein's active site.

Given the absence of published research, there are no "applicable" docking or molecular recognition studies to report for this compound. The molecule's potential to act as a chelating agent for metal ions, a common feature of dithiols, or to interact with specific protein binding pockets remains an open question for future computational and experimental work. Should a biological target be identified, docking studies would be instrumental in predicting binding affinity and orientation.

Derivatization Strategies and Functionalization of 2 T Butylpropane 1,3 Dithiol

Introduction of Additional Functionalities

The introduction of additional functional groups onto a dithiol backbone is a key strategy for expanding its utility. By incorporating reactive moieties, these molecules can be attached to other molecules or materials, or their inherent properties can be fine-tuned.

A significant advancement in the functionalization of dithiol-related structures is the one-step synthesis of diversely substituted hydroxy-functional 1,2-dithiolanes. rsc.orgnih.gov This method utilizes readily accessible 1,3-bis-tert-butyl thioethers which, upon reaction with bromine, undergo a presumed sulfonium-mediated ring closure to yield the corresponding 1,2-dithiolane. rsc.orgnih.gov A key advantage of this synthetic route is the incorporation of a hydroxyl group, which serves as a versatile handle for subsequent functionalization. rsc.org

The traditional synthesis of 1,2-dithiolanes often involves a two-step process: first, the generation of a 1,3-dithiol, followed by oxidation. rsc.org However, this process can require harsh reaction conditions, which may not be compatible with various functional groups. rsc.org The one-step synthesis from 1,3-bis-tert-butyl thioethers overcomes this limitation, allowing for the preparation of functionalized dithiolanes under mild conditions. rsc.org

The stability of the resulting hydroxy-functionalized dithiolanes can be influenced by the substitution pattern on the ring. For instance, less substituted dithiolanes may be prone to auto-polymerization upon concentration, while higher substitution can lead to greater stability. nih.gov

Below is a table summarizing the synthesis of various hydroxy-functional 1,2-dithiolanes from their corresponding 1,3-bis-tert-butyl thioether precursors.

Precursor (1,3-bis-tert-butyl thioether)Resulting 1,2-Dithiolane ProductIsolated Yield (%)Reference
1a (Ph)PhDL77 rsc.org
1b (iPr)iPrDL85 rsc.org
1c (H)HDL35 rsc.org
1d (C12)C12DL81 rsc.org
1e (DiMe)DiMeDL71 rsc.org

This data is illustrative of the synthesis of related dithiolane compounds.

The hydroxyl group incorporated into the dithiolane structure serves as a convenient point for downstream modifications, enabling covalent conjugation to various substrates like proteins or polymers. rsc.org For example, the hydroxy-functional 1,2-dithiolane, PhDL, can be reacted with isobutyryl chloride to produce the corresponding ester. rsc.org Similarly, iPrDL can be reacted with acryloyl chloride to form an acrylate (B77674) derivative. rsc.org

This acrylate derivative can then undergo further reactions, such as a base-catalyzed thia-Michael addition with benzyl (B1604629) mercaptan, to yield a Michael adduct. rsc.org These transformations demonstrate the utility of the initial hydroxyl functionality as a versatile anchor for a wide range of chemical modifications, thereby expanding the potential applications of these sulfur-containing heterocycles. rsc.org

Formation of Polymeric Structures

Dithiol and dithiolane compounds are valuable monomers and building blocks in polymer chemistry. Their ability to form disulfide bonds and undergo ring-opening polymerization allows for the synthesis of a variety of polymeric materials with unique properties.

1,2-Dithiolanes are five-membered rings containing a disulfide bond. The geometric constraints of this ring force the CSSC dihedral angle to be significantly smaller (less than 35°) than that in linear disulfides (around 90°). nih.gov This strained conformation leads to a weakening of the S-S bond, making 1,2-dithiolanes susceptible to ring-opening polymerization (ROP). rsc.orgnih.gov

This polymerization process results in the formation of polydisulfides. rsc.org A notable characteristic of these polymers is their dynamic nature; they can often be reversibly depolymerized back to the monomeric dithiolane. rsc.org The tendency for auto-polymerization is particularly pronounced in less substituted 1,2-dithiolanes. nih.gov The ring strain of these molecules is a driving force for polymerization, and this property can be exploited in the synthesis of functional polymers. rsc.orgnih.gov

While specific studies detailing the use of 2-t-butylpropane-1,3-dithiol as a cross-linking agent were not identified in the provided search results, dithiols are generally known to be effective cross-linking agents in polymer synthesis. Cross-linking agents are molecules with two or more reactive ends that can chemically connect polymer chains, forming a three-dimensional network. This process enhances the mechanical properties and thermal stability of the resulting polymer.

In the context of polymer chemistry, dithiols can participate in various cross-linking reactions. For instance, they can be used in thiol-ene reactions, where a thiol adds across a double bond, to create a cross-linked network. Aromatic dithioesters, synthesized from dithiols, have been used to create polymer networks with methyl methacrylate (B99206) and styrene. nih.gov The resulting cross-linked polymers exhibit altered thermal and mechanical properties compared to their non-cross-linked counterparts. nih.gov

Synthesis of Photoactivatable Derivatives

The synthesis of photoactivatable derivatives of this compound was not specifically detailed in the reviewed literature. However, the principles of creating photoactivatable sulfur-containing compounds often involve the incorporation of photolabile protecting groups (PPGs). These groups can be cleaved upon exposure to light of a specific wavelength, thereby unmasking a reactive functional group, such as a thiol.

This approach allows for precise spatial and temporal control over chemical reactions. In the context of dithiols, a PPG could be used to cap the thiol groups, rendering them inert until light-induced deprotection. Once uncaged, the free thiols can participate in subsequent reactions, such as cross-linking or surface modification. The photophysical properties of related 1,2-dithiolanes have been shown to be influenced by the substituents on the ring, suggesting that the electronic environment can be tuned, which is a key consideration in the design of photoactivatable molecules. rsc.org

Development of Photoaffinity Probes

A significant application of this compound lies in its use as a precursor for the synthesis of photoaffinity probes. These probes are designed to bind to specific biological targets and, upon photoactivation, form a covalent bond, thereby allowing for the identification and characterization of the target.

A key strategy involves the condensation of this compound with substituted benzaldehydes to form 5-tert-butyl-1,3-dithiane derivatives. nih.govamanote.com This dithiane core serves as a stable scaffold onto which a photoactivatable moiety can be incorporated. Research aimed at developing probes for the GABA-gated chloride channel has led to the synthesis of several photoactivatable derivatives. nih.govamanote.com

Two primary types of photosensitive groups have been successfully integrated into the 5-tert-butyl-1,3-dithiane structure:

Diazocyclohexadienone derivatives : These were synthesized through the diazotization of the corresponding dithiane arylamine precursors. nih.govamanote.com

Fluorinated arylazido derivatives : These represent another class of effective photoactivatable groups attached to the dithiane scaffold. nih.govamanote.com

The reversible binding properties of these synthesized probes were established, demonstrating their potential to interact with their intended biological target before photo-induced covalent linkage. nih.govamanote.com

Table 1: Photoaffinity Probes Derived from this compound

Precursor Compound Derivatization Strategy Photoactivatable Moiety Target
This compound Condensation with substituted benzaldehydes to form 5-tert-butyl-1,3-dithiane derivatives. Diazocyclohexadienone GABA-gated chloride channel
This compound Condensation with substituted benzaldehydes to form 5-tert-butyl-1,3-dithiane derivatives. Fluorinated arylazide GABA-gated chloride channel

Integration into Biosensing and Imaging Agents

The functionalization of this compound extends to the creation of agents for in vivo imaging, particularly for positron emission tomography (PET). The core structure derived from this dithiol has proven to be a robust platform for the development of radiolabeled ligands.

Substituted 5-tert-butyl-2-phenyl-1,3-dithiane derivatives and their oxides, synthesized from 2-tert-butylpropane-1,3-dithiol, have been targeted for their high biological activity and resistance to hydrolysis. nih.gov These characteristics are crucial for developing effective in vivo imaging agents.

These radiotracers are being investigated for their ability to provide valuable information about the GABA-ionophore binding site in the brain, which could complement data obtained from other existing radioligands. nih.gov

Table 2: Imaging Agents Derived from this compound

Derivative Class Imaging Modality Radionuclide Target
Substituted 5-tert-butyl-2-phenyl-1,3-dithiane oxides Positron Emission Tomography (PET) Fluorine-18 GABA receptor ionophore binding site

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems Utilizing 2-t-Butylpropane-1,3-dithiol

Dithiolene ligands, which are derived from dithiols, are pivotal in coordination chemistry and catalysis, particularly in modeling the active sites of certain metalloenzymes. nih.govacs.org The sulfur atoms of dithiols are excellent donors for a wide range of transition metals, forming stable chelate rings. The electronic properties of the resulting metal-dithiolene complex can be finely tuned by substituents on the dithiolene backbone.

In the case of this compound, the tert-butyl group introduces significant steric hindrance near the metal center. This feature can be strategically exploited to:

Create sterically protected catalytic pockets: The bulky group can shield the metal center, preventing catalyst deactivation pathways such as dimerization or reaction with bulkier inhibitors.

Enforce substrate selectivity: The steric bulk can control the orientation of substrates approaching the active site, favoring the binding and transformation of molecules with a specific size and shape.

Influence coordination geometry: The t-butyl group can force a distorted coordination geometry around the metal ion, which may enhance its catalytic activity by mimicking the entatic state found in natural enzymes.

Research in this area would involve synthesizing novel metal complexes with this compound as a ligand and evaluating their performance in catalytic reactions such as hydrogen evolution, CO2 reduction, and organic synthesis. researchgate.net

Ligand TypeMetal CenterKey Structural FeaturePotential Catalytic Application
Pyranopterin DithioleneMo, WModels enzyme active sites nih.govnih.govOxygen atom transfer, redox reactions nih.gov
Benzene-1,2-dithiolateMoAromatic backbone acs.orgMimicking DMSO reductase family enzymes acs.org
2-t-Butylpropane-1,3-dithiolateVarious (e.g., Fe, Ni, Mo)Steric bulk from t-butyl groupShape-selective catalysis, proton reduction

Exploration of Bio-Inspired Applications for Dithiol Chemistry

The dithiolene motif is central to the molybdenum and tungsten cofactors (Moco/Wco) found in a vast family of enzymes that catalyze fundamental redox reactions. nih.gov Synthetic chemists have long sought to create small molecule mimics of these cofactor active sites to understand their function. researchgate.netmdpi.com The pyranopterin dithiolene ligand in these enzymes not only coordinates the metal but also acts as an "electronic buffer," modulating electron flow during catalysis. mdpi.com

Utilizing this compound in these biomimetic systems offers a unique tool to probe the influence of the ligand's steric environment, separate from its electronic effects. By synthesizing molybdenum or tungsten complexes with this ligand, researchers can investigate how physical bulk around the metal center affects:

Redox Potentials: The steric strain induced by the t-butyl group could alter the metal's redox potential, providing insights into how the protein scaffold tunes this property in enzymes.

Substrate Binding and Activation: The accessibility of the metal's coordination sites for substrates like dimethyl sulfoxide (B87167) (DMSO) or nitrate (B79036) can be systematically studied. acs.org

Stability of Reaction Intermediates: The protected environment could stabilize key intermediates, allowing for their spectroscopic characterization.

These studies would advance the fundamental understanding of Moco/Wco enzyme mechanisms and could lead to the development of robust bio-inspired catalysts for industrial processes.

Integration into Materials Science for Advanced Polymers and Networks

Dithiols are versatile building blocks in polymer chemistry, most notably as crosslinkers in the formation of polymer networks and hydrogels via thiol-ene "click" chemistry. nih.govmdpi.com This reaction involves the radical-mediated addition of a thiol group across a double bond (an "ene"), offering high efficiency, rapid reaction rates, and insensitivity to oxygen. nih.gov The properties of the resulting material, such as mechanical strength, thermal stability, and swelling capacity, are highly dependent on the structure of the dithiol crosslinker. mdpi.com

The incorporation of this compound as a crosslinking agent is expected to impart unique properties to the polymer network:

Increased Free Volume: The bulky t-butyl groups would prevent efficient chain packing, leading to a higher free volume within the polymer matrix. This could lower the glass transition temperature (Tg) and enhance gas permeability.

Modified Mechanical Properties: The rigid t-butyl group could enhance the stiffness of the polymer network, while the increased distance between crosslink points might affect its elasticity and toughness.

Controlled Degradation: If incorporated alongside cleavable linkages, the steric environment created by the t-butyl groups could influence the rate of hydrolytic or enzymatic degradation of the material.

Future research could focus on synthesizing and characterizing a range of polymers and hydrogels crosslinked with this compound, targeting applications in areas such as recyclable adhesives, biocompatible scaffolds, and separation membranes. nih.gov

Dithiol CrosslinkerPolymer BackboneResulting Network PropertyPotential Application
1,6-HexanedithiolPoly(oxanorbornene)Flexible networkElastomers
DithiothreitolPoly(ethylene glycol) (PEG)Hydrophilic, biocompatible hydrogel mdpi.comTissue engineering
This compoundPEG-norbornenePotentially higher free volume, altered mechanical stiffnessDrug delivery, advanced coatings

Design of Smart Chemical Probes and Sensors

The high nucleophilicity of the thiol group makes dithiols excellent reactive components in the design of chemical probes and sensors. Detection mechanisms often rely on thiol-disulfide exchange, Michael addition, or the interaction of thiols with metal nanoparticles or surfaces. The goal is to create a system where the interaction with a specific analyte triggers a measurable signal, such as a change in color or fluorescence.

The unique structure of this compound could be leveraged to design highly selective sensors. The steric hindrance provided by the t-butyl group can be a critical design element for achieving selectivity. For instance:

A fluorescent probe based on a disulfide derived from this compound might show a selective reaction with small, unhindered biological thiols like cysteine over larger ones like glutathione.

When used to functionalize gold nanoparticles for colorimetric sensing, the t-butyl groups could modulate the aggregation of the nanoparticles in response to an analyte, potentially improving the sensitivity or selectivity of the assay.

This research direction would involve the synthesis of novel probe molecules derived from this compound and testing their response to a variety of biologically and environmentally relevant analytes.

Computational Design and High-Throughput Screening of Dithiol Derivatives

Modern chemical research increasingly relies on computational modeling and high-throughput screening (HTS) to accelerate discovery. acs.orgucsf.edu These approaches are highly applicable to exploring the potential of this compound and its derivatives.

Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to predict the properties of molecules and materials before they are synthesized. utep.edu For this compound, computational studies could:

Calculate the bond energies, angles, and electronic structure of its metal complexes to predict their stability and reactivity. utep.edu

Model the crosslinking process in polymer networks to forecast the mechanical and thermal properties of the resulting materials.

Simulate the interaction of dithiol-based probes with target analytes to guide the design of more effective sensors.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological or chemical activity. ucsf.edunih.govthermofisher.com A library of dithiol derivatives, including this compound and analogues with varying steric and electronic properties, could be synthesized. This library could then be screened to:

Identify potent and selective inhibitors for specific enzymes, such as metallo-β-lactamases. researchgate.net

Discover novel catalysts for important chemical transformations.

Find optimal crosslinkers for producing materials with desired properties.

The integration of computational design and HTS provides a powerful workflow for systematically exploring the chemical space around this compound and unlocking its full potential in a range of scientific fields. nih.gov

Research TechniqueApplication to this compoundObjective
Computational Modeling DFT calculations of metal complexesPredict catalyst stability and reactivity
Molecular dynamics of polymer networksForecast material properties (e.g., Tg, modulus)
High-Throughput Screening Screening a library of dithiol derivatives against enzymesDiscover new enzyme inhibitors researchgate.netnih.gov
Parallel synthesis and testing of dithiol-crosslinked polymersIdentify materials with optimal performance

Q & A

Basic: What are the established synthetic routes for 2-t-Butylpropane-1,3-dithiol?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, derivatives of propane-1,3-dithiol can be synthesized by reacting bis-thioethers with propane-1,3-dithiol in the presence of a base like KOH (e.g., Scheme 1 in ). AI-driven synthesis planning tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases of analogous reactions, such as those involving tert-butyl groups . Key steps include:

  • Thiol protection/deprotection to avoid oxidation.
  • Column chromatography for purification, monitored via TLC.
  • Spectroscopic validation (NMR, IR) to confirm structure.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Contradictions in spectroscopic data (e.g., NMR splitting patterns or IR absorption shifts) often arise from conformational flexibility or impurities. Methodological approaches include:

  • Multi-technique corroboration : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, high-resolution MS, and X-ray crystallography (if crystalline) to resolve ambiguities .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra for comparison with experimental data .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outlier datasets in replicated experiments .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Core characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H} NMR (δ ~1.3 ppm for t-butyl protons) and 13C^{13}\text{C} NMR (δ ~30 ppm for S-C-S linkages) .
  • Mass spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 108 for propane-1,3-dithiol derivatives) .
  • Infrared (IR) spectroscopy : S-H stretches (~2550 cm1^{-1}) and C-S vibrations (~700 cm1^{-1}) .

Advanced: What strategies improve the stability of this compound in experimental conditions?

Answer:
The thiol groups in this compound are prone to oxidation. Stabilization methods include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to storage solutions .
  • Low-temperature storage : Keep at –20°C in amber vials to slow degradation .
  • Electrochemical monitoring : Use cyclic voltammetry (CV) to assess oxidation thresholds in SAM applications .

Application: How is this compound applied in surface chemistry?

Answer:
The compound forms self-assembled monolayers (SAMs) on metal surfaces (e.g., copper or gold) via thiol-metal coordination. Key steps:

  • Substrate pretreatment : Electrochemically reduce copper to remove oxides before SAM deposition .
  • SAM characterization : Use XPS to confirm sulfur-metal bonds and PM-IRRAS to analyze molecular orientation .
  • Stability testing : Perform cathodic desorption experiments to evaluate SAM robustness under reducing conditions .

Advanced: What role does this compound play in self-replicating molecular systems?

Answer:
In prebiotic chemistry, dithiols like benzene-1,3-dithiol act as building blocks for dynamic combinatorial libraries (DCLs) . For example:

  • Oxidative macrocyclization : Thiols oxidize to disulfide rings (trimers/tetramers) under ambient O2_2, enabling reversible exchange of building blocks .
  • Template effects : Larger rings (e.g., hexamers) act as templates for replication, monitored via HPLC and mass spectrometry .
  • Kinetic analysis : Use stopped-flow spectroscopy to measure replication rates under varying pH/O2_2 levels .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile thiols .
  • Waste disposal : Collect residues in sealed containers for incineration by certified waste handlers .

Advanced: How can computational tools aid in designing experiments with this compound?

Answer:

  • Retrosynthesis software : Tools like Pistachio or Reaxys predict synthetic pathways by analogy to dithiols like 1,3-propanedithiol .
  • Molecular dynamics (MD) : Simulate SAM formation on copper to optimize deposition time/temperature .
  • Chemoinformatics : Mine PubChem data to correlate substituent effects (e.g., t-butyl vs. phenyl) on reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.